An In-depth Technical Guide to trans-3-Nonene: Properties, Structure, and Applications
An In-depth Technical Guide to trans-3-Nonene: Properties, Structure, and Applications
Introduction
trans-3-Nonene, a member of the alkene family, is a nine-carbon unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1] Its structure is characterized by a carbon-carbon double bond located at the third carbon atom, with the alkyl chains adopting a trans configuration. This stereoisomerism imparts specific physical and chemical properties that distinguish it from its cis counterpart and other nonene isomers. While not as ubiquitously recognized as some smaller alkenes, trans-3-Nonene serves as a valuable intermediate and building block in organic synthesis. Its reactivity, centered around the double bond, allows for a variety of chemical transformations, making it a molecule of interest for researchers and scientists in synthetic chemistry and potentially in the early stages of drug discovery as a scaffold or for the introduction of lipophilic alkyl chains. This guide provides a comprehensive overview of the core chemical properties, structure, and potential applications of trans-3-Nonene, tailored for professionals in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are fundamental to its application in a laboratory or industrial setting. trans-3-Nonene is a flammable liquid under standard conditions.[2][3] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 20063-92-7 | [2] |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [4][5] |
| Density | 0.734 g/mL at 25 °C | [1] |
| Boiling Point | ~147.6 °C | [1] |
| Melting Point | ~ -89.14 °C (estimate) | [1] |
| Flash Point | 90 °F (~32.2 °C) | [1] |
| Refractive Index (n20/D) | 1.419 | [1] |
| InChIKey | YCBSHDKATAPNIA-FNORWQNLSA-N | [6] |
| SMILES | CCCCC/C=C/CC | [6] |
Structural Elucidation through Spectroscopy
Spectroscopic techniques are indispensable for confirming the structure and purity of organic compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum of trans-3-Nonene is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons on the double bond are expected to appear in the downfield region, typically around 5.3-5.5 ppm, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans relationship. The allylic protons on the carbons adjacent to the double bond will also show distinct signals, while the protons of the terminal methyl groups and the methylene groups will appear in the upfield region.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The two sp² hybridized carbons of the double bond will have characteristic chemical shifts in the olefinic region (around 120-140 ppm). The remaining sp³ hybridized carbons will appear in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum of trans-3-Nonene exhibits a characteristic C-H stretching absorption for the sp² carbons of the double bond at approximately 3010-3040 cm⁻¹. A key diagnostic peak for the trans double bond is the out-of-plane C-H bending vibration, which appears as a strong band around 960-975 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the sp³ carbons in the alkyl chains.
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Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for trans-3-Nonene will be observed at m/z = 126. Subsequent fragmentation will likely involve cleavage at the allylic positions, leading to characteristic fragment ions.
Molecular Structure and Reactivity
The geometry of the double bond in trans-3-Nonene dictates its overall shape and reactivity. The trans configuration results in a more linear and sterically less hindered molecule compared to its cis-isomer.
Caption: 2D structure of trans-3-Nonene.
The chemical reactivity of trans-3-Nonene is dominated by the presence of the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.
Caption: Generalized electrophilic addition to trans-3-Nonene.
Key reactions include:
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Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), trans-3-Nonene can be reduced to nonane.
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Halogenation: It readily reacts with halogens like bromine (Br₂) and chlorine (Cl₂) to form dihaloalkanes.
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Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms.
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Oxidation: trans-3-Nonene can be oxidized by various reagents. For example, reaction with potassium permanganate (KMnO₄) under cold, dilute conditions yields a diol, while ozonolysis cleaves the double bond to produce aldehydes.
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Epoxidation: Peroxy acids (e.g., m-CPBA) can be used to form an epoxide across the double bond.
Synthesis of trans-3-Nonene: A Step-by-Step Protocol
The stereoselective synthesis of trans-alkenes is a common objective in organic synthesis. A reliable method for preparing trans-3-Nonene involves the reduction of an internal alkyne, 3-nonyne, using sodium metal in liquid ammonia. This reaction, known as a dissolving metal reduction, proceeds via a radical anion intermediate and selectively produces the trans-alkene.
Reaction: 3-Nonyne → trans-3-Nonene
Materials:
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3-Nonyne
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Liquid ammonia (anhydrous)
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Sodium metal
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Anhydrous diethyl ether
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Ammonium chloride (saturated aqueous solution)
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Dry ice/acetone bath
Protocol:
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Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for argon or nitrogen, and a dropping funnel. Ensure all glassware is thoroughly dried.
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Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask.
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Dissolving Metal Formation: Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained. This indicates the formation of solvated electrons.
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Alkyne Addition: Dissolve 3-nonyne in anhydrous diethyl ether and add it dropwise to the stirring blue solution via the dropping funnel. The blue color will fade as the reaction proceeds. Continue the addition until the blue color is discharged.
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Reaction Quenching: After the reaction is complete (typically monitored by TLC or GC), cautiously quench the reaction by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the blue color disappears completely.
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Workup: Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and extract the organic layer with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure trans-3-Nonene.
Applications in Research and Drug Development
While direct applications of trans-3-Nonene in marketed pharmaceuticals are not prominent, its value lies in its role as a synthetic intermediate. The double bond provides a handle for further functionalization, allowing for the construction of more complex molecular architectures.
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Scaffold for Synthesis: The nine-carbon chain of trans-3-Nonene can be incorporated into larger molecules to introduce lipophilic character, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.
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Precursor to Functionalized Molecules: The various reactions that trans-3-Nonene can undergo (e.g., epoxidation, dihydroxylation, cleavage) allow for the synthesis of a range of functionalized nonane derivatives. These derivatives can then be used as building blocks in the synthesis of natural products or other complex organic molecules.
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Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, small molecules like trans-3-Nonene and its simple derivatives could be explored as starting points for identifying fragments that bind to biological targets.
Safety and Handling
trans-3-Nonene is a flammable liquid and should be handled with appropriate precautions.[2][3] It is important to work in a well-ventilated area, away from sources of ignition.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
trans-3-Nonene is a structurally well-defined alkene with a rich chemistry centered on its double bond. Its stereochemistry influences its physical properties and reactivity, making it a distinct chemical entity from its isomers. While its direct applications are primarily in the realm of organic synthesis, its potential as a building block for more complex and biologically relevant molecules should not be underestimated. A thorough understanding of its properties, spectroscopic signature, and reactivity is essential for any researcher or scientist looking to utilize this compound in their synthetic endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5364445, 3-Nonene, (3E)-. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5364453, 3-Nonene, (3Z)-. [Link]
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NIST. trans-3-Nonen-2-one. [Link]
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NIST. 3-Nonene, (E)-. [Link]
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PubChemLite. Trans-3-nonene (C9H18). [Link]
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PubChem. 3-Nonene, (3E)- | C9H18 | CID 5364445. [Link]
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